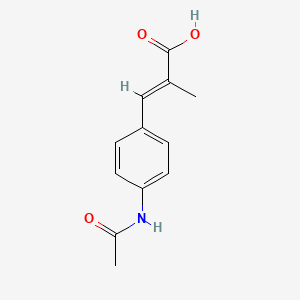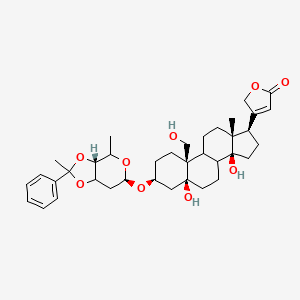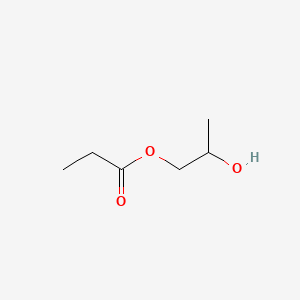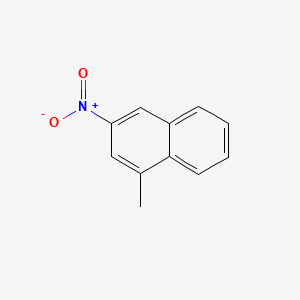
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and diethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the furan and benzopyran rings, followed by the introduction of the diethylamino and hydroxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the furan or benzopyran rings, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing various signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-[3-(diethylamino)-2-hydroxypropoxy]-9-methoxy-7-phenyl-
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
101468-21-7 |
|---|---|
分子式 |
C19H24ClNO5 |
分子量 |
381.8 g/mol |
IUPAC名 |
diethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-4-20(5-2)10-12(21)9-14-18-13(8-11(3)25-18)17(23)16-15(22)6-7-24-19(14)16;/h6-8,12,21,23H,4-5,9-10H2,1-3H3;1H |
InChIキー |
WSQOXRMKAJFPQY-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(CC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


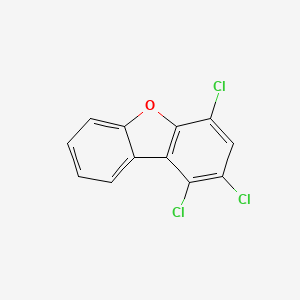
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
